![molecular formula C8H14ClF2N B2560977 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride CAS No. 2490435-75-9](/img/structure/B2560977.png)
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride
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Overview
Description
“2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride” is a chemical compound with the IUPAC name 6,6-difluoro-2-methylspiro[3.3]heptan-2-amine hydrochloride . It has a molecular weight of 197.66 . The compound is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Structural Analysis
Research into spirocyclic compounds like 2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride often focuses on their synthesis, structural analysis, and the exploration of their unique chemical properties. For instance, studies have detailed the relative stabilities of spirocyclopropanated cyclopropyl cations, highlighting the role of spiroannelation in stabilizing cyclopropyl cations against ring opening under solvolysis conditions (Kozhushkov et al., 2003). This type of research underscores the complex behavior of spirocyclic compounds and their potential for creating stable chemical structures.
Organosolubility and Optical Transparency
Spirocyclic compounds have also been studied for their organosolubility and optical transparency, particularly in the context of novel polyimides. Research has shown that spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomers can be synthesized to produce polyimides that are soluble in organic solvents and capable of forming transparent, flexible films. These materials exhibit low moisture absorption, low dielectric constants, and excellent thermal stability, making them attractive for applications in electronics and materials science (Zhang et al., 2010).
Photophysical Properties and Self-assembly
The photophysical properties and self-assembly behaviors of amine groups-functionalized alcohol-soluble polyfluorene derivatives have been another area of focus. Such studies are crucial for understanding the materials' potential in optoelectronic applications. For example, research into polyfluorene derivatives with primary amine groups has revealed their good solubility in certain solvents and the importance of intramolecular/intermolecular hydrogen bonding and π–π stacking interactions in forming special surface morphologies (Guo et al., 2009).
Hole Transporting Material for Solar Cells
A study on a low-cost spiro[3.3]heptane-2,6-dispirofluorene-based hole transporting material for perovskite solar cells highlighted the potential of spirocyclic compounds in enhancing the efficiency of solar energy devices. The synthesized material delivered a competitive power conversion efficiency, demonstrating the promise of spirocyclic compounds in renewable energy technologies (Li et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,2-difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(11)2-7(3-6)4-8(9,10)5-7;/h2-5,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRTWRQBOZIPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine;hydrochloride |
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